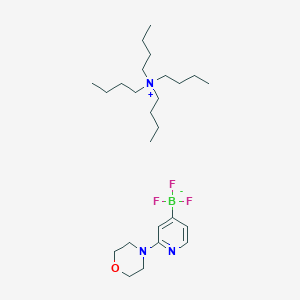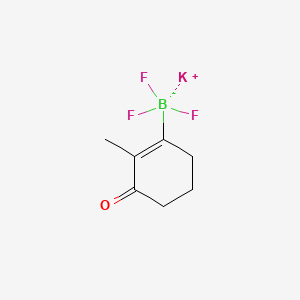![molecular formula C28H51BF3N3O B8204846 Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a piperazine moiety
準備方法
The synthesis of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate typically involves the reaction of a boronic acid derivative with a suitable trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can be compared with other similar compounds, such as:
Potassium organotrifluoroborates: These compounds also contain the trifluoroborate group and are used in similar coupling reactions.
Tetrabutylammonium phenyltrifluoroborate: This compound lacks the piperazine moiety but shares the trifluoroborate group.
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid: This compound contains a boronic acid group instead of the trifluoroborate group. The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoroborate group with the piperazine moiety, making it a versatile reagent in various chemical reactions.
特性
IUPAC Name |
tetrabutylazanium;trifluoro-[4-(4-methylpiperazine-1-carbonyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H15BF3N2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16/h5-16H2,1-4H3;2-5H,6-9H2,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTTZLNZFLOMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51BF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)



![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)



![potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide](/img/structure/B8204860.png)

